5-Amino-3-((4-((4-((4-anilino-2-hydroxyphenyl)azo)phenyl)amino)-3-sulphophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt
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Overview
Description
2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[[4-[[4-[[2-hydroxy-4-(phenylamino)phenyl]azo]phenyl]amino]-3-sulfophenyl]azo]- (sodium salt) is a complex organic compound primarily used in the dye industry. It is known for its vibrant color properties and is often used in the production of azo dyes. This compound is characterized by its multiple functional groups, including amino, hydroxy, and sulfonic acid groups, which contribute to its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[[4-[[4-[[2-hydroxy-4-(phenylamino)phenyl]azo]phenyl]amino]-3-sulfophenyl]azo]- (sodium salt) involves several steps:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with naphthalene derivatives under alkaline conditions to form azo compounds.
Sulfonation: The resulting azo compounds undergo sulfonation using oleum or sulfuric acid to introduce sulfonic acid groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration of reagents, are carefully controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups.
Reduction: Reduction reactions can occur at the azo linkages, converting them into amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Introduction of alkyl or acyl groups at the sulfonic acid positions.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[[4-[[4-[[2-hydroxy-4-(phenylamino)phenyl]azo]phenyl]amino]-3-sulfophenyl]azo]- (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex azo dyes and pigments.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes for textiles, plastics, and inks
Mechanism of Action
The compound exerts its effects primarily through its azo linkages and sulfonic acid groups. The azo linkages can undergo reversible reduction and oxidation, making the compound useful in redox reactions. The sulfonic acid groups enhance the solubility of the compound in aqueous solutions, facilitating its use in various applications. The molecular targets and pathways involved include interactions with proteins and enzymes, where the compound can act as an inhibitor or activator depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt .
Acid Red 33: 5-Amino-4-hydroxy-3-phenylazo-2,7-naphthalenedisulfonic acid disodium salt.
Armstrong’s Acid: Naphthalene-1,5-disulfonic acid.
Uniqueness
2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[[4-[[4-[[2-hydroxy-4-(phenylamino)phenyl]azo]phenyl]amino]-3-sulfophenyl]azo]- (sodium salt) is unique due to its multiple functional groups and complex structure, which provide a high degree of reactivity and versatility. Its ability to form stable azo linkages and undergo various chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
85223-31-0 |
---|---|
Molecular Formula |
C34H24N7Na3O11S3 |
Molecular Weight |
871.8 g/mol |
IUPAC Name |
trisodium;5-amino-3-[[4-[4-[(4-anilino-2-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N7O11S3.3Na/c35-26-18-25(53(44,45)46)14-19-15-31(55(50,51)52)33(34(43)32(19)26)41-39-24-11-13-28(30(17-24)54(47,48)49)37-21-6-8-22(9-7-21)38-40-27-12-10-23(16-29(27)42)36-20-4-2-1-3-5-20;;;/h1-18,36-37,42-43H,35H2,(H,44,45,46)(H,47,48,49)(H,50,51,52);;;/q;3*+1/p-3 |
InChI Key |
NVWBIIIVPZTXSK-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C=C2)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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